![molecular formula C8H17NO2 B14185137 N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide CAS No. 850714-52-2](/img/structure/B14185137.png)
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with (S)-2-amino-1-butanol. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]-2-methylpropanamide.
Reduction: Formation of N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamine.
Substitution: Formation of N-[(2S)-1-tosyloxybutan-2-yl]-2-methylpropanamide.
Applications De Recherche Scientifique
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide exerts its effects depends on its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-1-Hydroxypropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-ethylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-methylbutanamide
Uniqueness
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both hydroxy and amide functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
850714-52-2 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-7(5-10)9-8(11)6(2)3/h6-7,10H,4-5H2,1-3H3,(H,9,11)/t7-/m0/s1 |
Clé InChI |
BCRZDAMCDOTLEP-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](CO)NC(=O)C(C)C |
SMILES canonique |
CCC(CO)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


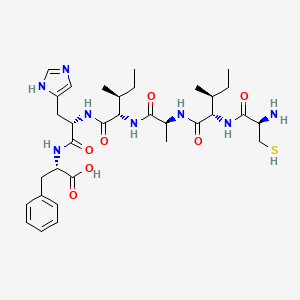
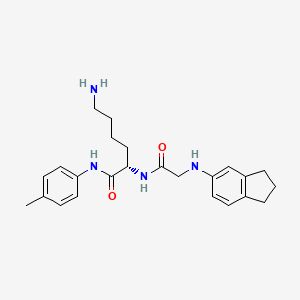
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
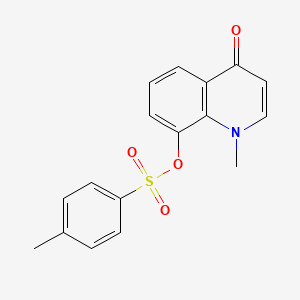
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
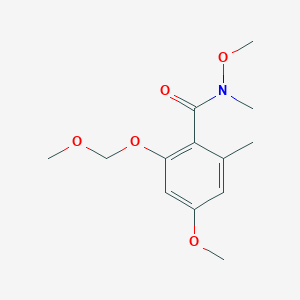

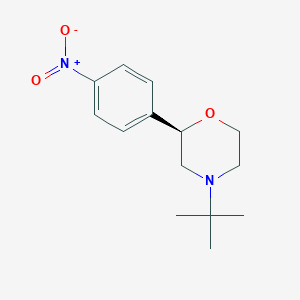
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

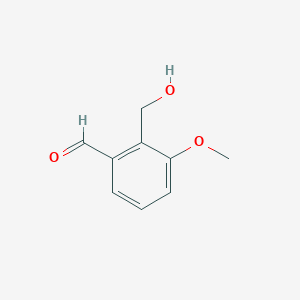
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
